2-Methyl-3-phenylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C11H12O It is a cyclobutanone derivative, characterized by a cyclobutane ring substituted with a methyl group at the second position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylcyclobutan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-phenylpropanoic acid with a dehydrating agent can lead to the formation of the cyclobutanone ring. Another method involves the use of cyclobutanone derivatives as starting materials, which are then functionalized to introduce the methyl and phenyl substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-methyl-3-phenylpropanoic acid.
Reduction: Formation of 2-methyl-3-phenylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenylcyclobutan-1-one: Lacks the methyl group at the second position.
3-Methyl-3-phenylcyclobutan-1-one: Similar structure but with a different substitution pattern.
Uniqueness
2-Methyl-3-phenylcyclobutan-1-one is unique due to the specific positioning of the methyl and phenyl groups on the cyclobutanone ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other cyclobutanone derivatives.
Properties
IUPAC Name |
2-methyl-3-phenylcyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMSGSDWZDPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.